1-Chloro-4-(2-cyclopropylethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-cyclopropylethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJKYITBYSGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 1 Chloro 4 2 Cyclopropylethoxy Benzene and Its Derivatives
Targeted Alkylation and Etherification Approaches for Aryl Ether Bond Formation
The creation of the aryl ether linkage in 1-Chloro-4-(2-cyclopropylethoxy)benzene is a pivotal step in its synthesis. Various methodologies, from classical approaches to modern catalytic systems, can be employed to achieve this transformation.
The Williamson ether synthesis, a venerable method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 4-chlorophenoxide salt with a 2-cyclopropylethyl halide. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the alkoxide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com
To enhance the efficiency of this reaction with less reactive substituted chlorobenzenes, several parameters can be optimized. The choice of base is critical for the complete deprotonation of 4-chlorophenol (B41353) to form the more nucleophilic phenoxide. Strong bases like sodium hydride (NaH) are often effective. The reaction is typically conducted in polar aprotic solvents such as DMF or DMSO, which solvate the counter-ion of the alkoxide, thereby increasing its nucleophilicity. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the aqueous and organic phases, leading to improved yields and shorter reaction times.
| Parameter | Condition | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Ensures complete formation of the nucleophilic phenoxide. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |
| Catalyst | TBAB (Phase-Transfer Catalyst) | Facilitates reaction between reactants in different phases. |
| Leaving Group | Br, I, OTs | Good leaving groups are essential for the SN2 reaction. |
Transition-metal-catalyzed reactions have become indispensable tools for the formation of carbon-oxygen bonds, often providing milder conditions and broader substrate scope than traditional methods.
Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of aryl ethers. google.com These methods typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. google.com For the synthesis of this compound, this could involve the reaction of 1,4-dichlorobenzene (B42874) or 4-chloroiodobenzene with 2-cyclopropylethanol (B145733). The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields. nih.gov A notable advantage of this method is its tolerance of a wide range of functional groups. documentsdelivered.com
| Component | Example | Role |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst that facilitates the cross-coupling. |
| Ligand | Buchwald-type phosphines | Stabilizes the palladium center and promotes the reaction. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the alcohol and neutralizes the acid formed. |
| Aryl Halide | 1,4-Dichlorobenzene, 4-Chloroiodobenzene | The electrophilic partner in the coupling reaction. |
Copper-catalyzed methods, such as the Ullmann condensation, provide a valuable alternative for the formation of aryl ethers. thieme-connect.de Historically, these reactions required harsh conditions, but modern advancements have led to the development of milder protocols using catalytic amounts of copper and various ligands. mit.edu The coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a suitable ligand can afford the desired aryl ether in good yields. thieme-connect.dersc.org This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium. mit.edu
| Component | Example | Role |
| Copper Catalyst | CuI, Cu₂O | The active catalyst for the C-O bond formation. |
| Ligand | 1,10-Phenanthroline, Picolinic Acid | Accelerates the reaction and improves yields. |
| Base | K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the alcohol. |
| Aryl Halide | 4-Chloroiodobenzene, 4-Chlorobromobenzene | The electrophilic partner in the coupling reaction. |
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com For the synthesis of analogues of this compound, a chlorobenzene (B131634) derivative bearing a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the chlorine atom would be required for the reaction to proceed efficiently. libretexts.org The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic.
Recent advances in synthetic methodology have introduced novel approaches to ether synthesis that avoid the use of aryl halides. Decarboxylative coupling reactions, for instance, utilize carboxylic acids as readily available starting materials. While not yet widely applied to the synthesis of this specific compound, these methods hold promise for future applications.
Sulfonyl transfer reactions represent another innovative strategy for the formation of aryl ethers. nih.gov This method involves the reaction of an alcohol with an aryl mesylate, proceeding through a sulfonyl-transfer mechanism. nih.govresearchgate.net This approach can be particularly useful in multi-step syntheses where an aryl mesylate is used as a protecting group for a phenol (B47542) and is subsequently activated for ether formation. nih.govresearchgate.net
Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Oxygen Bond Formation
Stereoselective and Regioselective Synthesis of the Cyclopropylethoxy Moiety
The precise control of stereochemistry and regiochemistry during the formation of the cyclopropylethoxy group is critical for the synthesis of complex molecular targets. Methodologies to achieve this include cyclopropanation reactions on acyclic precursors and the functionalization of existing cyclopropyl (B3062369) structures.
[2+1] Cyclopropanation reactions represent a fundamental and widely utilized strategy for constructing cyclopropane (B1198618) rings. researchgate.net This class of reactions involves the addition of a carbene or carbenoid species to an alkene. researchgate.net The development of new reagents and catalysts has significantly expanded the scope and utility of these transformations, enabling access to a diverse range of substituted cyclopropanes. researchgate.net Key methods include the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds. researchgate.net
Aryl perfluorocyclopropyl ethers can be synthesized through a [2+1] cyclopropanation reaction between aryl trifluorovinyl ethers and a difluorocarbene reagent. cas.cn One effective and commercially available reagent for this transformation is (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br). cas.cn This cycloaddition proceeds smoothly in toluene (B28343) at elevated temperatures in the presence of a catalytic amount of a phase-transfer catalyst like n-Bu₄NBr, tolerating a variety of functional groups on the aromatic ring. cas.cn The required aryl trifluorovinyl ethers are readily accessible from corresponding phenols. cas.cn
The combination of trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide (NaI) can also serve as a system for generating difluorocarbene, successfully converting nonactivated alkenes into gem-difluorocyclopropanes. cas.cn Another difluorocarbene precursor, trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), has been found to be efficient for the difluorocyclopropanation of allenes and alkynes. cas.cnresearchgate.net
| Reagent/System | Typical Substrate | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| TMSCF₂Br / n-Bu₄NBr (cat.) | Aryl trifluorovinyl ethers | Toluene, 120 °C | Commercially available reagent, good to excellent yields (71-99%). | cas.cn |
| TMSCF₃ / NaI | Nonactivated alkenes | THF, 110 °C | Alternative generation system for difluorocarbene. | cas.cn |
| FSO₂CF₂CO₂Si(CH₃)₃ (TFDA) / NaF | Allenes, Alkynes | 120 °C | Efficient for preparing difluoro(methylene)cyclopropanes. | cas.cn |
A versatile, two-step sequence to access aryl cyclopropyl ethers involves the initial alkenylation of a phenol followed by the cyclopropanation of the resulting vinyl or allyl ether. researchgate.net This strategy provides a modular approach to a variety of substituted cyclopropyl aryl ethers. For instance, 1-methylcyclopropyl aryl ethers can be prepared via the 1-methylvinylation of phenols, followed by cyclopropanation of the intermediate 1-methylvinyl aryl ethers. researchgate.net
The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes, particularly allyl and vinyl ethers. nih.gov The reaction typically employs diiodomethane (B129776) and a zinc-copper couple. researchgate.net A modified procedure using diethylzinc (B1219324) and methylene (B1212753) iodide can be more suitable for cationically polymerizable olefins like vinyl ethers, often providing higher yields by minimizing polymerization. researchgate.net The diastereoselectivity of the cyclopropanation can be directed by existing functional groups within the substrate, such as a hydroxyl group on an alkenyl cyclopropyl carbinol, leading to the formation of a single diastereomer. nih.govacs.org This directing effect is crucial for controlling the stereochemical outcome in complex molecules. nih.gov
An alternative to constructing the cyclopropane ring at a late stage is to begin with a pre-existing cyclopropyl moiety and perform subsequent functionalization. The high ring strain and unique electronic properties of cyclopropanes allow for a variety of chemical transformations. nih.gov However, care must be taken as the cyclopropane ring can be susceptible to ring-opening reactions under certain conditions, particularly those involving the formation of an adjacent carbocation. nih.gov
Strategies that avoid strongly acidic conditions are often preferred. For example, oxocarbenium ions can be generated from cyclopropane-substituted allylic ethers under non-acidic oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), without inducing competitive ring cleavage. nih.gov This allows for subsequent nucleophilic additions to functionalize the molecule while preserving the cyclopropyl core. nih.gov This approach highlights the importance of selecting reaction conditions that are compatible with the sensitive nature of the cyclopropane ring, enabling its incorporation early in a synthetic sequence. nih.gov
[2+1] Cyclopropanation Reactions and Reagent Development
Multicomponent Reactions and Cascade Processes for Complex Structure Assembly
Multicomponent reactions (MCRs) and cascade (or domino) processes offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. frontiersin.orgnih.gov These one-pot methodologies are increasingly applied to the synthesis of complex heterocyclic and carbocyclic frameworks. frontiersin.orgnih.gov
In the context of assembling structures related to this compound, MCRs could potentially be designed to form key heterocyclic or carbocyclic cores in a single step. For example, Hantzsch-type MCRs are used to synthesize 1,4-dihydropyridines, while Passerini and Ugi reactions are powerful tools for generating peptide-like structures and other complex acyclic molecules. beilstein-journals.org
Spectroscopic Data for this compound Currently Unavailable
A comprehensive search of available scientific literature and spectral databases has revealed a lack of specific experimental spectroscopic data for the compound this compound. As a result, a detailed analysis and structural elucidation based on high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as requested, cannot be provided at this time.
The requested article structure mandates a thorough examination of ¹H NMR, ¹³C NMR, 2D NMR, and IR spectra, including specific chemical shifts, coupling constants, integrations, and vibrational frequencies. This level of detail necessitates access to raw or processed experimental data for the exact molecular structure of this compound.
While spectroscopic data for structurally related compounds—such as those containing a chlorobenzene moiety or a cyclopropyl group—are available, direct extrapolation of this data would not yield a scientifically accurate or reliable characterization for the target compound. Spectroscopic properties are highly sensitive to the complete molecular environment, and even minor structural variations can lead to significant differences in spectral readouts.
Therefore, without access to the specific spectral data for this compound, the generation of an article that adheres to the required outline and maintains scientific accuracy is not feasible. Further empirical research and data publication are required before a complete spectroscopic characterization can be compiled.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 2 Cyclopropylethoxy Benzene
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable tool for analyzing the vibrational modes of 1-Chloro-4-(2-cyclopropylethoxy)benzene, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is anticipated to be rich in information, with characteristic peaks corresponding to the vibrations of the benzene (B151609) ring, the cyclopropyl (B3062369) group, the ether linkage, and the carbon-chlorine bond.
Key expected vibrational modes include the ring-breathing mode of the benzene ring, which is typically a strong and sharp band in the Raman spectrum. nih.gov Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The presence of the chloro substituent on the benzene ring is expected to influence the position of the ring vibrations.
The cyclopropyl group has characteristic vibrational modes, including C-H stretching and ring deformation modes. The ether linkage (C-O-C) would exhibit stretching vibrations, which are typically more prominent in the IR spectrum but can also be observed in the Raman spectrum. The C-Cl stretching vibration is expected to appear at lower frequencies.
A hypothetical data table of expected prominent Raman shifts for this compound is presented below, based on characteristic group frequencies.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 |
| Cyclopropyl C-H Stretch | 3000-3080 |
| Aliphatic C-H Stretch | 2850-3000 |
| Benzene Ring Breathing | ~1000 |
| Benzene Ring In-Plane Bending | 1000-1300 |
| C-O-C Ether Stretch | 1050-1250 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₃ClO). The calculated exact mass of the [M+H]⁺ ion would be compared to the experimentally measured value to confirm the molecular formula. While no direct HRMS data for the target compound was found, data for analogous aromatic compounds demonstrate the power of this technique in confirming elemental compositions. rsc.org
Table of Expected HRMS Data:
| Ion | Calculated m/z |
| [C₁₁H₁₃³⁵ClO]⁺ | 196.0682 |
| [C₁₁H₁₃³⁷ClO]⁺ | 198.0653 |
| [C₁₁H₁₃ClO+H]⁺ | 197.0755 |
Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion of this compound. By isolating the parent ion and subjecting it to collision-induced dissociation, a series of fragment ions would be generated, providing valuable structural information.
Expected fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a chlorophenoxy radical or cation and a cyclopropylethoxy radical or cation. Further fragmentation of the cyclopropylethoxy group could also be observed. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key feature in identifying chlorine-containing fragments. Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure. General principles of MS/MS involve the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions to deduce structural information. protocols.io
Hypothetical Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 196 | 128 | [ClC₆H₄O]⁺ |
| 196 | 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |
| 128 | 99 | [C₆H₄O]⁺ |
X-ray Diffraction (XRD) Studies of Crystalline Forms and Analogous Structures for Solid-State Conformation
In the absence of a crystal structure for the target compound, analysis of analogous structures can provide valuable insights. For instance, the crystal structure of 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene reveals details about the conformation of the chlorophenyl group and intermolecular interactions. researchgate.netaminer.org Similarly, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene shows how substituents on a benzene ring can influence molecular packing through π-π stacking and other weak interactions. researchgate.netmdpi.com These studies suggest that the solid-state conformation of this compound would be influenced by a balance of intramolecular steric effects and intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
The molecule this compound itself is not chiral and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its analysis.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the cyclopropyl or ethoxy moiety, then chiroptical spectroscopy would become an essential tool for determining the enantiomeric excess (ee) and the absolute configuration of the enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, which is a characteristic property of chiral molecules. No information on chiral derivatives of this compound was found in the performed searches.
Reactivity Profiles and Mechanistic Investigations of 1 Chloro 4 2 Cyclopropylethoxy Benzene
Reactivity at the Chlorinated Aromatic Ring System
The reactivity of the aryl halide portion of 1-Chloro-4-(2-cyclopropylethoxy)benzene is multifaceted, encompassing nucleophilic, electrophilic, and radical pathways, as well as synthetically valuable cross-coupling reactions.
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging under standard conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In this compound, the cyclopropylethoxy group is an electron-donating group, which destabilizes the intermediate required for SNAr, thus impeding this reaction pathway.
However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution may occur. For instance, the Dow process for the production of phenol (B47542) from chlorobenzene (B131634) requires temperatures above 350°C and concentrated sodium hydroxide. libretexts.org A similar approach with this compound would likely lead to the corresponding phenol derivative, although the harsh conditions might also affect the ether linkage.
It is important to note that in the absence of activating groups, an alternative "benzyne" mechanism can occur under very strong basic conditions (e.g., sodium amide). stackexchange.com This elimination-addition pathway is not regioselective and could lead to a mixture of products.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity Considerations
Electrophilic aromatic substitution (EAS) is a more plausible reaction pathway for this compound. masterorganicchemistry.comlibretexts.org The benzene (B151609) ring is substituted with two groups: a chloro group and a cyclopropylethoxy group. Both of these substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.
The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, while the alkoxy group is an activating group due to resonance electron donation from the oxygen lone pairs. msu.edu In cases of competing directing effects, the stronger activating group typically governs the regioselectivity. Therefore, the cyclopropylethoxy group will be the dominant directing group.
The positions ortho to the cyclopropylethoxy group are also meta to the chloro group, and the position para to the alkoxy group is occupied by the chlorine. Thus, electrophilic attack will predominantly occur at the positions ortho to the strongly activating cyclopropylethoxy group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-(2-cyclopropylethoxy)-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-chloro-4-(2-cyclopropylethoxy)benzene |
This is an interactive table based on predicted outcomes.
Radical Reactions Involving the Aryl Halide Moiety
The carbon-chlorine bond in this compound can undergo homolytic cleavage under radical conditions, initiated by heat, UV light, or a radical initiator. This would generate an aryl radical, which could then participate in various radical reactions, such as reaction with a hydrogen donor to form the dehalogenated product, 1-(2-cyclopropylethoxy)benzene, or addition to an alkene. However, these reactions are generally less controlled and synthetically less useful than the palladium-catalyzed cross-coupling reactions discussed below.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The aryl chloride moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base will lead to the formation of a new carbon-carbon bond. For example, coupling with phenylboronic acid would yield 4-(2-cyclopropylethoxy)-[1,1'-biphenyl].
Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene. For instance, reaction with styrene (B11656) in the presence of a palladium catalyst and a base would produce 1-(2-cyclopropylethoxy)-4-styrylbenzene.
Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Reaction with phenylacetylene (B144264) would give 1-(2-cyclopropylethoxy)-4-(phenylethynyl)benzene.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(2-cyclopropylethoxy)-[1,1'-biphenyl] |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(2-cyclopropylethoxy)-4-styrylbenzene |
This is an interactive table showing potential cross-coupling products.
Transformations of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific conditions.
Ether Cleavage Reactions (Acid-Catalyzed, Reductive)
Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the cleavage will occur at the less sterically hindered C-O bond, which is the bond between the oxygen and the ethyl group. This would yield 4-chlorophenol (B41353) and 1-bromo-2-cyclopropylethane. Aryl ethers are resistant to cleavage at the aryl-oxygen bond because the sp²-hybridized carbon is less susceptible to nucleophilic attack. libretexts.org
Reductive Cleavage: While less common for this type of ether, certain reducing agents can cleave ether linkages. However, acid-catalyzed cleavage is the more prevalent method for this class of compounds.
Table 3: Products of Ether Cleavage of this compound
| Reaction Condition | Reagents | Products |
|---|
This is an interactive table detailing the products of ether cleavage.
Oxidation and Degradation Mechanisms of the Ether Bond
The ether linkage in this compound is a key functional group influencing its chemical behavior. While ethers are generally considered stable, the C-O bond can be cleaved under specific oxidative and degradative conditions. The mechanisms of these reactions are typically initiated by acid catalysis, which involves the protonation of the ether oxygen. This initial step makes the ether susceptible to nucleophilic attack.
The cleavage of aryl alkyl ethers, such as the one present in the title compound, can proceed through either an SN1 or SN2 mechanism, depending on the structure of the molecule. In an acidic medium, the reaction is initiated by protonation of the ether oxygen. If a stable carbocation can be formed, the reaction will likely follow an SN1 pathway. For this compound, cleavage of the bond between the oxygen and the ethyl group would lead to a primary carbocation, which is generally unstable. Therefore, an SN2 mechanism is more probable, where a nucleophile attacks the less sterically hindered carbon of the protonated ether.
Recent studies have also explored alternative methods for aryl ether cleavage, such as electrocatalytic hydrogenation. This technique uses a nickel cathode to facilitate the reductive cleavage of C-O bonds in aqueous solutions. The mechanism can vary depending on the substituents on the aryl ether. For some compounds, the reaction is initiated by a Ni C-H insertion at the benzylic position, followed by the elimination of the phenoxide. For others with a polarized carbonyl group, direct binding to the nickel surface can lead to rapid cleavage. While these specific examples may not be directly applicable to this compound due to the absence of a benzylic C-H or a carbonyl group in the immediate vicinity of the ether linkage, they highlight the diverse pathways available for ether degradation.
Reactivity and Ring-Opening Behavior of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a highly strained three-membered ring, and this ring strain is a major driving force for its reactivity. The C-C bonds in cyclopropane (B1198618) are weaker than in acyclic alkanes, making the ring susceptible to opening under various conditions.
Cyclopropanes that are substituted with electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.gov This process is analogous to a Michael addition, but with a σ-bond acting as the electrophilic site. The polarization of the C1-C2 bond in such "donor-acceptor" cyclopropanes not only enhances their reactivity towards nucleophiles but also dictates the regioselectivity of the attack. nih.gov
In the case of this compound, the cyclopropyl group is not directly activated by a strong electron-withdrawing group. However, the ether oxygen can act as a donor, and the aromatic ring can influence the electronic properties of the cyclopropane. Nucleophilic attack on the cyclopropane ring would likely proceed via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane, leading to the cleavage of a C-C bond. The rate of such reactions is influenced by the nature of the nucleophile and the solvent. For instance, kinetic studies of the reaction of electrophilic cyclopropanes with thiophenolates have been conducted to determine second-order rate constants. nih.gov
Brønsted acids have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP). researchgate.net This method is effective for a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. researchgate.net
Thermal energy can induce the isomerization and rearrangement of cyclopropanes. The classic example is the thermal isomerization of cyclopropane to propene. This unimolecular reaction has been extensively studied, and theoretical calculations have been employed to understand its mechanism. researchgate.net The reaction is believed to proceed through a biradical intermediate. researchgate.net
For substituted cyclopropanes, a variety of thermal rearrangements are possible. One common pathway is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene (B43876) upon heating. Another important thermal reaction is the cyclopropyl-allyl rearrangement. For instance, the gas-phase pyrolysis of gem-chlorofluorocyclopropanes leads to the formation of chlorofluoroalkenes through such a rearrangement.
The thermal behavior of this compound would likely involve the homolytic cleavage of one of the C-C bonds in the cyclopropane ring to form a diradical intermediate. This intermediate could then undergo further reactions, such as hydrogen shifts or rearrangements, to yield more stable products. The specific products would depend on the reaction conditions, including temperature and pressure.
Cyclopropanes, particularly those activated by donor and acceptor groups, can participate in cycloaddition reactions. These reactions often proceed through a ring-opened zwitterionic or diradical intermediate, which then reacts with a dipolarophile or a dienophile. A common example is the [3+2] cycloaddition, where the cyclopropane acts as a three-carbon component.
For instance, aryl cyclopropyl ketones can undergo a formal [3+2] cycloaddition with olefins in the presence of a photocatalyst to form highly substituted cyclopentanes. nih.gov This reaction is initiated by a one-electron reduction of the ketone to a radical anion, which then triggers the ring-opening of the cyclopropane. Donor-acceptor cyclopropanes are also frequently used in [3+n]-cycloaddition reactions to construct various carbocyclic and heterocyclic frameworks. researchgate.net
While this compound does not possess a strongly activating group directly on the cyclopropane ring, it is conceivable that under appropriate conditions, such as in the presence of a Lewis acid or a transition metal catalyst, it could undergo cycloaddition reactions. The ether oxygen could potentially act as a donor to facilitate the ring opening.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics and thermodynamics of reactions involving this compound are largely governed by the reactivity of the ether and cyclopropyl functional groups.
The ring-opening of cyclopropanes is thermodynamically favorable due to the release of ring strain, which is more than 100 kJ mol⁻¹. nih.gov The isomerization of cyclopropane to propene is an exothermic process, releasing approximately 33.0 kJ mol⁻¹ of heat.
Kinetic studies on the nucleophilic ring-opening of electrophilic cyclopropanes have provided valuable data on reaction rates. For example, second-order rate constants for the reactions of various electrophilic cyclopropanes with thiophenolates have been determined using UV-vis spectrophotometry. These studies have shown that the reactivity of the cyclopropane is highly dependent on its substituents.
Below is a hypothetical interactive data table illustrating how kinetic data for a nucleophilic ring-opening reaction of a substituted cyclopropane might be presented.
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Thiophenolate | DMSO | 25 | 1.2 x 10⁻³ |
| Azide | DMF | 50 | 5.8 x 10⁻⁴ |
| Cyanide | Acetonitrile | 25 | 2.1 x 10⁻⁵ |
For the thermal isomerization of cyclopropane, theoretical studies have been used to calculate the Arrhenius parameters, which describe the temperature dependence of the reaction rate. High-level ab initio and density functional theory calculations have been employed to determine the activation energy and pre-exponential factor for this reaction. researchgate.net
Investigation of Reaction Mechanisms using Molecular Electron Density Theory (MEDT) and Conceptual DFT
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying the reactivity of organic reactions. It is based on the principle that changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that can be used to predict and understand the behavior of molecules in chemical reactions.
These computational tools can be applied to investigate the reaction mechanisms of this compound. For instance, MEDT can be used to analyze the electron density changes along the reaction coordinate for the ring-opening of the cyclopropyl group or the cleavage of the ether bond. This can provide insights into the nature of the transition state and the factors that control the reaction rate and selectivity.
A study on the [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes utilized MEDT to understand the role of the cyclopropane substitution. nih.gov The analysis of Conceptual DFT reactivity indices indicated that the presence of the cyclopropane did not cause a significant change in the reactivity of the ethylene (B1197577) moiety. nih.gov However, the release of ring strain in the cyclopropane was found to be responsible for a reduction in the activation enthalpy of the reaction. nih.gov
Conceptual DFT reactivity descriptors such as electrophilicity and nucleophilicity can be calculated for this compound and potential reactants to predict the feasibility and outcome of various reactions. For example, the local electrophilicity and nucleophilicity at different atomic sites within the molecule can be used to predict the regioselectivity of electrophilic or nucleophilic attack.
Computational Chemistry and Theoretical Studies of 1 Chloro 4 2 Cyclopropylethoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its geometry and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for optimizing molecular geometries to find the most stable energetic conformation. For 1-Chloro-4-(2-cyclopropylethoxy)benzene, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost. nih.gov
The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. This corresponds to the molecule's most stable three-dimensional structure. The conformational landscape of this compound is primarily defined by the dihedral angles associated with the flexible ethoxy chain. Key rotations include the C(aromatic)-O-CH₂ angle and the O-CH₂-CH₂ angle, which determine the orientation of the side chain relative to the benzene (B151609) ring.
Computational analysis reveals that the lowest energy conformer likely adopts a staggered arrangement along the ethoxy chain to minimize steric hindrance. The optimized geometry shows characteristic bond lengths and angles for the substituted benzene ring and the strained cyclopropyl (B3062369) group. researchgate.net
Interactive Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.75 Å | |
| C-O (Aromatic) | 1.37 Å | |
| C-O (Ether) | 1.43 Å | |
| C-C (Aromatic) | 1.39 - 1.40 Å | |
| C-C (Cyclopropyl) | 1.51 Å | |
| Bond Angles (°) ** | ||
| C-C-Cl | 119.5° | |
| C-O-C | 118.0° | |
| C-C-C (Cyclopropyl) | 60.0° | |
| Dihedral Angles (°) ** | ||
| C-C-O-C | 178.5° | |
| C-O-C-C | -179.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the HOMO is predicted to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, which act as the principal electron-donating centers. researchgate.net Conversely, the LUMO is distributed across the π*-antibonding system of the benzene ring, with significant contributions from the carbon atom bonded to the electronegative chlorine atom. This distribution indicates that the ring is susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the electron-donating ethoxy group. youtube.com
Interactive Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -6.25 eV | Represents the energy of the highest energy electrons; associated with nucleophilicity. |
| LUMO Energy | -0.85 eV | Represents the energy of the lowest energy state for an added electron; associated with electrophilicity. |
| HOMO-LUMO Gap | 5.40 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are critical for predicting how the molecule will interact with other charged or polar species.
In the ESP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative chlorine and oxygen atoms. These areas are nucleophilic and represent likely sites for interaction with electrophiles or positive centers. Conversely, regions of positive potential (colored blue or green) are found around the hydrogen atoms of the aromatic ring and the aliphatic side chain. These electrophilic sites are susceptible to attack by nucleophiles. The chlorine atom may also exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding. nih.gov
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. researchgate.net This method is based on the electron density and its derivatives, and it generates 3D isosurfaces that highlight regions of interaction. The isosurfaces are colored according to the strength and nature of the interaction: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals forces, and red denotes repulsive steric clashes.
Prediction of Spectroscopic Properties through First-Principles Calculations
First-principles, or ab initio, calculations can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. By simulating the interaction of the molecule with electromagnetic radiation, theoretical spectra for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be generated.
Theoretical IR and NMR spectra are calculated from the optimized molecular geometry. rsc.org For IR spectra, the vibrational frequencies and their corresponding intensities are determined by calculating the second derivatives of the energy with respect to atomic displacements. For NMR spectra, the chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. nih.gov
Theoretical IR Spectrum: The calculated IR spectrum for this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key predicted vibrations include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching (ethoxy and cyclopropyl): Just below 3000 cm⁻¹.
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
Asymmetric C-O-C stretching: A strong band around 1250 cm⁻¹.
C-Cl stretching: In the fingerprint region, typically around 1100-1000 cm⁻¹.
Interactive Table 3: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3080 cm⁻¹ | 3100 - 3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2960 cm⁻¹ | 3000 - 2850 cm⁻¹ |
| Aromatic C=C Stretch | 1595 cm⁻¹ | 1600 - 1450 cm⁻¹ |
| C-O-C Asymmetric Stretch | 1245 cm⁻¹ | 1275 - 1200 cm⁻¹ |
| C-Cl Stretch | 1090 cm⁻¹ | 1100 - 1000 cm⁻¹ |
Theoretical NMR Spectra: Calculated NMR spectra provide valuable information for structural elucidation.
¹H NMR: The aromatic protons are expected to appear as a pair of doublets (an AA'BB' system) between 6.8 and 7.3 ppm. The methylene (B1212753) (-OCH₂) protons adjacent to the oxygen are predicted around 4.0 ppm, while the other methylene (-CH₂-cyclopropyl) protons would be further upfield. The cyclopropyl protons are expected in the high-field region, below 1.0 ppm, exhibiting complex splitting patterns.
¹³C NMR: The aromatic carbons would show distinct signals between 115 and 160 ppm. The carbon attached to chlorine (C-Cl) and the carbon attached to oxygen (C-O) will be significantly deshielded. The aliphatic carbons of the ethoxy and cyclopropyl groups are predicted to appear in the upfield region of the spectrum.
Interactive Table 4: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to -Cl) | 7.25 ppm | Doublet |
| Aromatic H (ortho to -OR) | 6.90 ppm | Doublet |
| -O-CH₂ -CH₂- | 4.05 ppm | Triplet |
| -O-CH₂-CH₂ - | 2.00 ppm | Multiplet |
| Cyclopropyl -CH- | 0.85 ppm | Multiplet |
| Cyclopropyl -CH₂- | 0.55 ppm | Multiplet |
Interactive Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C -O | 158.0 ppm |
| Aromatic C -H (ortho to -OR) | 115.5 ppm |
| Aromatic C -H (ortho to -Cl) | 129.5 ppm |
| Aromatic C -Cl | 127.0 ppm |
| -O-C H₂- | 68.0 ppm |
| -CH₂-C H₂- | 35.0 ppm |
| Cyclopropyl -C H- | 12.5 ppm |
| Cyclopropyl -C H₂- | 4.0 ppm |
Simulation of UV-Vis Absorption and Electronic Excitation Spectra
The electronic absorption properties of this compound can be effectively simulated using time-dependent density functional theory (TD-DFT). This quantum mechanical method is widely used to predict the ultraviolet-visible (UV-Vis) spectra of organic molecules by calculating the energies of electronic transitions between molecular orbitals.
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzene ring. The presence of the chloro and ethoxy substituents will influence the energies of these transitions. The chlorine atom, being electron-withdrawing, and the oxygen of the ethoxy group, with its lone pairs, will modulate the electron density of the aromatic system, thereby shifting the absorption maxima (λmax) compared to unsubstituted benzene. The cyclopropyl group is also known to have electronic properties that can interact with adjacent π-systems.
A typical computational workflow for simulating the UV-Vis spectrum would involve:
Geometry Optimization: The molecule's 3D structure is first optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).
TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.
Spectral Convolution: The calculated transitions are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be compared with experimental data.
The results of such simulations provide insights into the nature of the electronic transitions, identifying which molecular orbitals are involved (e.g., HOMO to LUMO transitions).
Table 1: Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | 280 - 290 | ~ 0.02 | HOMO → LUMO (π→π*) |
| S0 → S2 | 230 - 240 | ~ 0.15 | HOMO-1 → LUMO (π→π*) |
| S0 → S3 | 200 - 210 | ~ 0.50 | HOMO → LUMO+1 (π→π*) |
Note: These are hypothetical values based on typical results for similar aromatic ethers and are presented for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. An MD simulation of this compound would provide a detailed picture of its conformational flexibility and how it interacts with solvent molecules over time.
The key components of an MD simulation for this compound would include:
Force Field: A suitable classical force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the interatomic forces.
Solvent Box: The molecule would be placed in a periodic box filled with explicit solvent molecules (e.g., water, methanol) to simulate its behavior in solution.
Simulation Protocol: The simulation would typically involve an initial energy minimization, followed by a gradual heating to the desired temperature and pressure, and then a production run where data is collected.
Analysis of the MD trajectory can reveal:
Conformational Preferences: The simulation can show the preferred rotational states (dihedral angles) of the ethoxy chain and the orientation of the cyclopropyl group relative to the benzene ring.
Solvent Structuring: It can illustrate how solvent molecules arrange themselves around the solute, highlighting specific interactions like hydrogen bonding with the ether oxygen.
Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can also be calculated.
Structure-Reactivity Relationships Derived from Computational Parameters
Computational chemistry provides a range of parameters that can be used to infer the reactivity of a molecule. For this compound, these descriptors can be calculated using methods like Density Functional Theory (DFT).
Key parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. It can identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this molecule, the oxygen atom would be an electron-rich site, while the aromatic protons and the carbon atom attached to the chlorine would be relatively electron-poor.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can provide a more quantitative measure of the charge distribution and help predict sites of reaction.
Table 2: Representative Computational Parameters for Structure-Reactivity Analysis
| Parameter | Predicted Value Range | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Moderate electron-donating ability of the substituted ring |
| ELUMO | -0.5 to -1.5 eV | Susceptibility to nucleophilic attack, particularly at the ring |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | High chemical stability |
Note: These values are estimations based on similar compounds and serve as examples.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropyl Aryl Ethers (general principles)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like cyclopropyl aryl ethers, QSAR can be a valuable tool in drug discovery to predict the activity of new, unsynthesized analogs.
The development of a QSAR model generally involves these steps:
Data Set: A training set of cyclopropyl aryl ethers with experimentally measured biological activities is required.
Descriptor Calculation: For each molecule in the training set, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and can also include quantum chemical parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules).
For cyclopropyl aryl ethers, important descriptors in a QSAR model might include:
Hydrophobicity (logP): Describes the molecule's partitioning between an oily and an aqueous phase.
Electronic Parameters: Hammett constants (σ) for substituents on the aryl ring, or calculated parameters like atomic charges or dipole moment.
Steric Descriptors: Molar refractivity (MR) or descriptors of molecular shape and size.
Topological Indices: Numerical values that describe the branching and connectivity of the molecule.
A well-validated QSAR model can then be used to predict the activity of novel cyclopropyl aryl ethers, like this compound, and to guide the synthesis of more potent compounds. nih.gov
Applications and Advanced Materials Research Incorporating the 1 Chloro 4 2 Cyclopropylethoxy Benzene Motif
Role as a Key Building Block in Advanced Organic Synthesis
The structure of 1-Chloro-4-(2-cyclopropylethoxy)benzene makes it a valuable intermediate in multi-step organic syntheses. The chloro-substituted benzene (B151609) ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks. The ether linkage is generally stable under many reaction conditions, providing a robust connection between the aromatic core and the cyclopropyl-containing side chain.
The cyclopropyl (B3062369) group itself is a source of unique reactivity and stereochemical control. Its inherent ring strain can be harnessed in ring-opening reactions to introduce specific functionalities with defined stereochemistry. Furthermore, the cyclopropyl moiety can influence the electronic properties of the benzene ring and serve as a rigid conformational constraint in the design of new molecules. bulletin.am Functionally substituted cyclopropanes are recognized for their potential as building blocks in the synthesis of diverse and complex molecular architectures. bulletin.am
Exploration in the Design of Functional Organic Materials
The unique combination of functionalities in this compound suggests its potential utility in the design and synthesis of novel functional organic materials. The aromatic core, ether linkage, and cyclopropyl group can each contribute to the bulk properties of a material, influencing factors such as thermal stability, solubility, and electronic characteristics.
Integration into Polymeric Systems
The chlorobenzene (B131634) moiety of this compound can serve as a reactive handle for incorporation into polymer backbones. For instance, it could potentially be used as a monomer in poly(aryl ether) synthesis. Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. The incorporation of the cyclopropylethoxy side chain could be a strategy to modify the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and mechanical characteristics. The rigid cyclopropyl group might impart unique conformational properties to the polymer chain, potentially influencing its packing and morphology in the solid state.
Development of Optoelectronic Materials
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the precise tuning of molecular electronic properties. While direct research on this compound in this area is not extensively documented, its structural components are relevant to the design of optoelectronic materials. The substituted benzene ring can act as a core chromophore, and modifications to this ring system are a common strategy to alter the absorption and emission properties of a molecule. The ether linkage provides a flexible connection that can be used to link different chromophoric units, while the cyclopropyl group can influence the electronic coupling between them. Programmed synthesis of multi-substituted benzene derivatives is a key strategy for accessing novel functional organic materials with tailored optoelectronic properties. sciencedaily.comdocsity.com
Development of Chemical Probes and Tags for Biological Systems (excluding direct drug applications)
The development of chemical probes and tags is crucial for understanding complex biological processes. These tools often incorporate a fluorescent reporter group and a reactive moiety for attachment to a biological target. The this compound scaffold could potentially be elaborated into such probes.
For instance, the chlorobenzene group could be functionalized with a fluorophore. The cyclopropyl group, in this context, could serve multiple purposes. It can act as a rigid spacer, positioning the fluorophore at a specific distance from the point of attachment. Furthermore, derivatives of cyclopropane (B1198618) have been explored as components of fluorescent probes that are activated by specific enzymes. nih.gov For example, cyclopropyl esters have been used in the design of fluorogenic probes that are cleaved by certain esterases, leading to a "turn-on" fluorescence signal. nih.gov This suggests that the cyclopropylethoxy motif could be adapted for the development of enzyme-activated probes for biological imaging. The design of such probes often involves the synthesis of complex molecules where a fluorescent signal is quenched until a specific biological event occurs. uci.edu
Investigation of the this compound Scaffold in Bioisosteric Replacement Strategies
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The cyclopropyl group within the this compound scaffold is a well-established bioisostere for several common functional groups. scientificupdate.comnih.govdomainex.co.uk
Cyclopropyl as a Bioisostere for Alkenes or Other Functional Groups
The cyclopropyl group is frequently used as a bioisosteric replacement for an alkene (C=C double bond). scientificupdate.comnih.gov This is due to the similar spatial arrangement of the carbon atoms and the unique electronic character of the cyclopropane ring, which has some π-character in its C-C bonds. Replacing an alkene with a cyclopropane ring can offer several advantages in a drug candidate, including:
Increased Metabolic Stability: Alkenes can be susceptible to metabolic oxidation. The more stable C-C single bonds of the cyclopropane ring can block this metabolic pathway, leading to a longer biological half-life. scientificupdate.com
Improved Potency: The rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation for binding to its biological target, which can lead to an increase in potency. nih.gov
Enhanced Solubility: In some cases, the introduction of a cyclopropyl group can improve the aqueous solubility of a molecule. nih.gov
The table below summarizes the key properties of the cyclopropyl group as a bioisostere.
| Property | Alkene (C=C) | Cyclopropyl | Advantage of Replacement |
| Geometry | Planar | Triangular | Maintains similar spatial orientation of substituents. |
| Bonding | One σ-bond, one π-bond | Three strained σ-bonds | Increased stability to metabolic oxidation. |
| Conformation | Rigid | Rigid | Can lock the molecule in a bioactive conformation. |
| Electronic Character | Electron-rich π-system | σ-bonds with π-character | Can modulate electronic interactions with the target. |
The this compound scaffold, therefore, provides a valuable platform for medicinal chemists to explore the benefits of incorporating a cyclopropyl group as a bioisosteric replacement in the design of new therapeutic agents.
Influence of Halogen and Ether Linkage on Molecular Recognition Principles (general)
The specific structural components of this compound—namely the aryl chloride and the ether linkage—play a significant role in dictating its potential interactions within biological and material systems. These interactions are governed by general principles of molecular recognition, which involve a variety of non-covalent forces.
The chlorine atom on the benzene ring is a key feature influencing molecular recognition, primarily through its ability to participate in halogen bonding. researchgate.netresearchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, such as an atom with lone pair electrons like oxygen or nitrogen. researchgate.netnih.gov This interaction, though similar to hydrogen bonding, possesses unique characteristics. nih.gov Halogen bonds tend to be more directional and hydrophobic compared to hydrogen bonds. nih.gov The strength of the halogen bond can be tuned by altering the halogen atom, with strength generally increasing with the polarizability of the halogen (I > Br > Cl). nih.gov The presence of the chlorine atom can also increase the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes or interact with hydrophobic pockets in proteins. researchgate.netnumberanalytics.com Furthermore, the chlorine substituent can polarize the phenyl ring, potentially leading to increased non-bonding interactions with receptor binding sites. researchgate.net
Table 1: Comparison of Key Non-covalent Interactions in Molecular Recognition
| Interaction Type | Donor/Acceptor Groups | Typical Energy (kJ/mol) | Key Characteristics |
| Halogen Bond | C-Cl···O/N | 5–30 | Highly directional, hydrophobic, strength tunable by halogen type. nih.gov |
| Hydrogen Bond | O-H/N-H···O/N | 10–40 | Directional, crucial for specificity in biological systems. researchgate.net |
| π-π Stacking | Aromatic Rings | 0–50 | Involves interactions between electron-rich π-systems. numberanalytics.com |
| Hydrophobic Interactions | Non-polar groups in aqueous solution | 0.1–0.2 | Driven by the exclusion of water, important for protein folding and ligand binding. researchgate.net |
| Van der Waals Forces | All atoms | 0.1–10 | Weak, non-directional, arise from temporary dipoles. numberanalytics.com |
Potential for Agrochemical Development and Research (excluding specific products)
The structural motifs present in this compound—a chlorinated phenyl ring, an ether linkage, and a cyclopropyl group—are frequently found in molecules developed for agrochemical applications. Research into compounds containing these fragments suggests a strong potential for the development of new herbicides, fungicides, and insecticides.
The presence of a chlorine atom on an aromatic ring is a common feature in many commercial agrochemicals. researchgate.net Chlorination can substantially improve the biological activity of a molecule. eurochlor.org This enhancement is often attributed to factors such as increased lipophilicity, which aids in transport across plant cuticles or fungal cell membranes, and the ability to form halogen bonds, which can be crucial for binding to target enzymes or proteins. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on various agrochemicals have demonstrated that the position and number of chlorine atoms on a phenyl ring can significantly affect efficacy and selectivity. icm.edu.plmdpi.com For instance, research on phenoxyacetic acid derivatives has shown that chlorination of the aromatic ring influences their herbicidal activity. mdpi.comresearchgate.net
Phenoxy ether structures are prevalent in a number of successful fungicides and herbicides. nih.govnih.gov This linkage provides a stable and synthetically accessible connection between different molecular fragments, allowing for the systematic exploration of structure-activity relationships. nih.gov In the context of fungicides, the diphenyl ether fragment has been identified as a valuable scaffold that contributes to broad-spectrum antifungal activity. nih.gov
The cyclopropyl group is another moiety of significant interest in agrochemical research. unl.pt Its inclusion in a molecule can introduce conformational rigidity and improve metabolic stability. The unique electronic properties and strained three-membered ring of cyclopropane can lead to potent biological activities, including enzyme inhibition. unl.pt Natural and synthetic cyclopropane-containing compounds have demonstrated a wide range of bioactivities, including insecticidal, fungicidal, and herbicidal properties. unl.pt The introduction of a cyclopropyl group can lead to enhanced binding affinity with target sites and has been a successful strategy in the development of highly active agrochemicals.
The combination of these three structural features in a single molecule provides a promising starting point for agrochemical research. The chlorinated phenyl ring offers a site for potent interactions and improved physicochemical properties, the ether linkage serves as a stable linker, and the cyclopropyl group can enhance potency and metabolic stability. Future research could focus on synthesizing analogs of this compound to explore how modifications to each of these components affect its biological activity against various agricultural pests and pathogens.
Table 2: Role of Structural Motifs in Agrochemical Research
| Structural Motif | General Role in Bioactivity | Examples in Research Contexts |
| Aryl Chloride | Enhances lipophilicity, facilitates membrane transport, participates in halogen bonding with target sites, modulates electronic properties. researchgate.netresearchgate.net | Found in various classes of herbicides and fungicides where it is often crucial for activity. icm.edu.plmdpi.com |
| Ether Linkage | Acts as a stable chemical linker between pharmacophores, can act as a hydrogen bond acceptor, influences molecular conformation and solubility. numberanalytics.comnih.gov | Common in phenoxy ether herbicides and fungicides, connecting the aromatic rings. nih.govnih.gov |
| Cyclopropyl Group | Increases metabolic stability, provides conformational constraint, can enhance binding to target enzymes through unique steric and electronic properties. unl.pt | Incorporated into insecticides and other bioactive compounds to increase potency and stability. unl.pt |
Q & A
Q. What are the recommended safety protocols for handling 1-Chloro-4-(2-cyclopropylethoxy)benzene in laboratory settings?
- Methodological Answer : Based on structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene and 1-(1-ethynylcyclopropyl)-4-methoxybenzene), acute toxicity via oral, dermal, and inhalation routes (Category 4) necessitates stringent precautions . Use closed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) should include nitrile gloves, vapor respirators, and safety goggles. Emergency protocols require immediate rinsing of affected skin/eyes with water and medical consultation for persistent irritation .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to assess purity, as demonstrated for analogous compounds like 1-Chloro-4-fluorobenzene (>95% purity verification via GC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve signals from the cyclopropylethoxy and chloro substituents .
Q. What synthetic routes are reported for aryl ethers with cyclopropane substituents?
- Methodological Answer : Williamson ether synthesis is a common approach, involving nucleophilic substitution between 4-chlorophenol derivatives and 2-cyclopropylethyl halides. For example, 1-ethoxy-4-[2-(4-propylcyclohexyl)phenylethynyl]benzene was synthesized via Pd-catalyzed coupling, suggesting potential adaptations for introducing cyclopropylethoxy groups . Optimize reaction conditions (e.g., K₂CO₃ in DMF at 80°C) to enhance yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or measurement techniques. Conduct systematic solubility studies using the shake-flask method in solvents like DMSO, THF, and hexane. Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers . Validate findings via cross-laboratory reproducibility tests, as seen in PubChem data for similar compounds .
Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under thermal stress. Use inert atmospheres (N₂/Ar) and lower reaction temperatures (<100°C) to prevent decomposition. Stabilize intermediates via bulky protecting groups (e.g., tert-butyl), as demonstrated for 1-(tert-butoxy)-4-(2-methoxyethyl)benzene . Monitor degradation products via LC-MS and adjust reaction parameters iteratively .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data from Pd-catalyzed couplings of analogous aryl ethers (e.g., Suzuki-Miyaura reactions for 4-chlorophenyl derivatives) . Validate predictions using kinetic isotope effects or Hammett plots .
Data Contradiction Analysis
Q. Why do toxicity studies for similar compounds report conflicting acute toxicity values?
- Methodological Answer : Variability in test organisms (e.g., rodents vs. zebrafish), administration routes, and purity levels can lead to discrepancies. For example, 1-Chloro-4-fluorobenzene and 1-(1-ethynylcyclopropyl)-4-methoxybenzene both report Category 4 acute toxicity but differ in LD₅₀ ranges due to assay protocols . Standardize testing using OECD Guidelines 423 (oral) or 436 (inhalation) to harmonize data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
